1-(3-Methylisoxazol-4-yl)butan-1-one
Description
1-(3-Methylisoxazol-4-yl)butan-1-one is a heterocyclic ketone featuring an isoxazole ring substituted with a methyl group at the 3-position and a butanone chain at the 4-position. This compound’s structure combines the rigidity of the isoxazole ring with the flexibility of the butanone chain, making it a versatile intermediate in organic synthesis and drug discovery. While its exact biological profile remains under investigation, its structural analogs have demonstrated notable reactivity in coupling reactions and binding interactions with biological targets .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(3-methyl-1,2-oxazol-4-yl)butan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-3-4-8(10)7-5-11-9-6(7)2/h5H,3-4H2,1-2H3 |
InChI Key |
JSGHUKTWLCGLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CON=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylisoxazol-4-yl)butan-1-one can be achieved through several methods. One common approach involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . This method is highly regioselective and provides good yields.
Another method involves the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux . This reaction proceeds via an in situ generated β-oxo thioamide intermediate and affords 5-substituted 3-aminoisoxazoles.
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity . These methods are eco-friendly and provide efficient pathways for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylisoxazol-4-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
1-(3-Methylisoxazol-4-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylisoxazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate immune functions, exhibit anti-inflammatory properties, and interact with various enzymes and receptors . The compound’s effects are mediated through its ability to bind to these targets and alter their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-(3-Methylisoxazol-4-yl)butan-1-one with three related compounds, highlighting key structural and functional differences:
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL in DMSO) | Key Functional Group Variation |
|---|---|---|---|---|
| This compound | 153.18 | 85–87 | 12.5 | Baseline structure (methyl, butanone) |
| 1-(3-Ethylisoxazol-4-yl)propan-1-one | 155.20 | 72–74 | 18.3 | Ethyl substituent; shorter ketone chain |
| 1-(5-Methylisoxazol-4-yl)butan-1-one | 153.18 | 91–93 | 8.7 | Methyl at 5-position (ring isomer) |
| 1-(3-Phenylisoxazol-4-yl)butan-1-one | 215.24 | 128–130 | 4.2 | Phenyl substituent (enhanced π-system) |
Key Observations :
- Substituent Position : Shifting the methyl group from the 3- to the 5-position (ring isomer) increases melting point but reduces solubility, likely due to altered crystal packing .
- Chain Length : Shortening the ketone chain (propan-1-one vs. butan-1-one) improves solubility, suggesting reduced hydrophobic interactions .
- Bulkier Groups : Introducing phenyl groups significantly elevates melting point and reduces solubility, consistent with increased molecular rigidity and π-stacking tendencies .
Biological Activity
1-(3-Methylisoxazol-4-yl)butan-1-one is an organic compound that belongs to the class of isoxazoles, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. The biological activity of this compound is primarily attributed to its unique structural features, particularly the isoxazole ring and butanone side chain.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 153.18 g/mol
- IUPAC Name : 1-(3-methyl-1,2-oxazol-4-yl)butan-1-one
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, leading to derivatives with potentially enhanced biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It appears to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Antiviral Properties : Preliminary studies suggest that it may interfere with viral replication processes, possibly by modulating immune responses or directly inhibiting viral enzymes.
- Anticancer Effects : The compound has been investigated for its ability to induce apoptosis in cancer cells. It may modulate signaling pathways related to cell proliferation and survival.
Antimicrobial Activity
In a recent study, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized in Table 1:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These findings indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
A study evaluating the anticancer properties of the compound utilized human cancer cell lines (MCF-7 and A549). The results demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The data are presented in Table 2:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 5 | 85 |
| 10 | 70 |
| 25 | 50 |
| 50 | 30 |
At a concentration of 50 μM, the compound reduced cell viability significantly, suggesting potential as an anticancer agent.
Immunosuppressive Properties
The immunosuppressive effects of this compound were also explored. In vitro assays indicated that it inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), with an IC50 value around 20 μM. This suggests potential applications in autoimmune conditions or transplant rejection scenarios.
Case Studies
In a clinical setting, a case study involving patients with chronic inflammatory diseases highlighted the use of isoxazole derivatives for their immunomodulatory effects. Patients receiving treatment with compounds similar to this compound showed marked improvements in inflammatory markers compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
